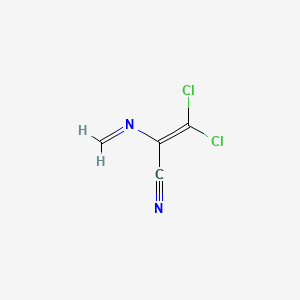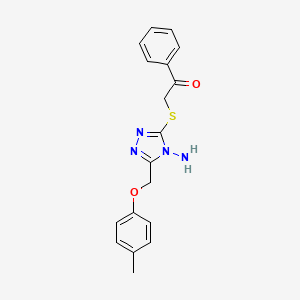
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a complex organic compound that features a triazole ring, a phenyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the thioether linkage and the phenyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the triazole or phenyl groups.
科学的研究の応用
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows it to interact with biological targets, making it a potential lead compound for therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves its interaction with molecular targets in biological systems. The triazole ring and the thioether linkage play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context.
類似化合物との比較
- Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- 4-(4-methylphenoxy)benzylamine
- 4-(4-alkylphenoxy)benzonitrile
Comparison: Compared to similar compounds, Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and the thioether linkage distinguishes it from other phenoxy derivatives, providing distinct advantages in terms of binding affinity and selectivity for biological targets.
特性
CAS番号 |
127399-29-5 |
|---|---|
分子式 |
C18H18N4O2S |
分子量 |
354.4 g/mol |
IUPAC名 |
2-[[4-amino-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C18H18N4O2S/c1-13-7-9-15(10-8-13)24-11-17-20-21-18(22(17)19)25-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3 |
InChIキー |
RVAWOWGBMRMTOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)

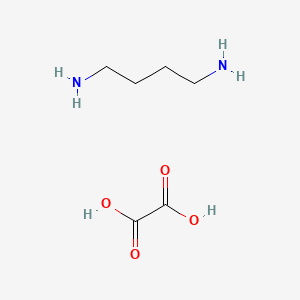
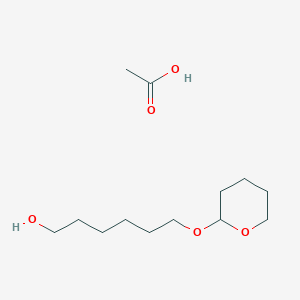
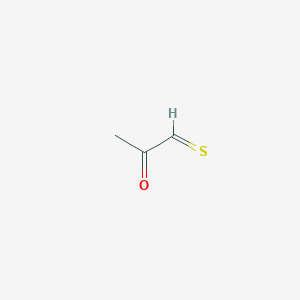
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
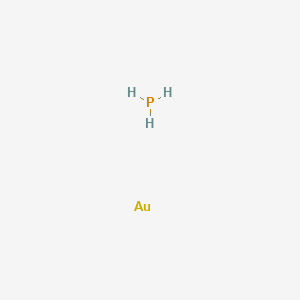
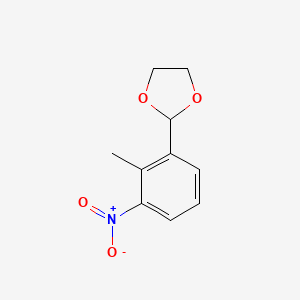
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
